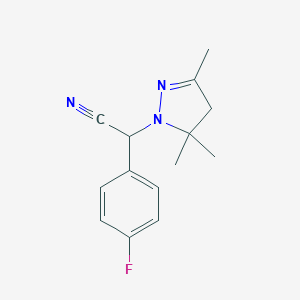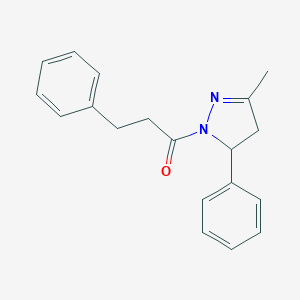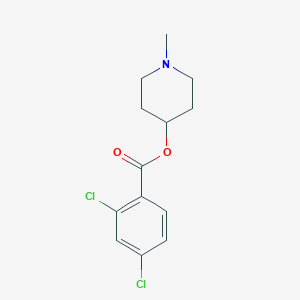
1-Methyl-4-piperidinyl 2,4-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-piperidinyl 2,4-dichlorobenzoate, also known as MPDCB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPDCB is a synthetic compound that was first synthesized in the 1980s and has since been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-piperidinyl 2,4-dichlorobenzoate is not fully understood, but it is believed to act on the GABAergic system in the brain. Specifically, it is thought to enhance the activity of GABA, an inhibitory neurotransmitter, resulting in a decrease in neuronal excitability.
Biochemical and Physiological Effects:
1-Methyl-4-piperidinyl 2,4-dichlorobenzoate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce seizure activity in animal models of epilepsy, and to reduce pain and anxiety in animal models of these conditions as well. Additionally, it has been shown to have a neuroprotective effect in animal models of brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Methyl-4-piperidinyl 2,4-dichlorobenzoate in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities and with high purity. Additionally, its anticonvulsant and anxiolytic properties make it a useful tool for studying these conditions in animal models.
One limitation of using 1-Methyl-4-piperidinyl 2,4-dichlorobenzoate in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, as with any chemical compound, there is a risk of toxicity if it is not used properly.
Direcciones Futuras
There are a number of future directions for research on 1-Methyl-4-piperidinyl 2,4-dichlorobenzoate. One area of interest is its potential as a treatment for epilepsy and other neurological disorders. Additionally, its neuroprotective properties make it a promising candidate for the treatment of brain injury. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
In conclusion, 1-Methyl-4-piperidinyl 2,4-dichlorobenzoate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its anticonvulsant, analgesic, and anxiolytic properties make it a promising candidate for the treatment of various neurological disorders. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 1-Methyl-4-piperidinyl 2,4-dichlorobenzoate involves the reaction of 2,4-dichlorobenzoic acid with 1-methyl-4-piperidinol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). This reaction results in the formation of 1-Methyl-4-piperidinyl 2,4-dichlorobenzoate, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
1-Methyl-4-piperidinyl 2,4-dichlorobenzoate has been studied extensively for its potential applications in the field of medicine. It has been shown to have anticonvulsant, analgesic, and anxiolytic properties, making it a promising candidate for the treatment of various neurological disorders.
Propiedades
Nombre del producto |
1-Methyl-4-piperidinyl 2,4-dichlorobenzoate |
|---|---|
Fórmula molecular |
C13H15Cl2NO2 |
Peso molecular |
288.17 g/mol |
Nombre IUPAC |
(1-methylpiperidin-4-yl) 2,4-dichlorobenzoate |
InChI |
InChI=1S/C13H15Cl2NO2/c1-16-6-4-10(5-7-16)18-13(17)11-3-2-9(14)8-12(11)15/h2-3,8,10H,4-7H2,1H3 |
Clave InChI |
WEDPAAIBKRHAKS-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
CN1CCC(CC1)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid](/img/structure/B257736.png)
acetonitrile](/img/structure/B257741.png)
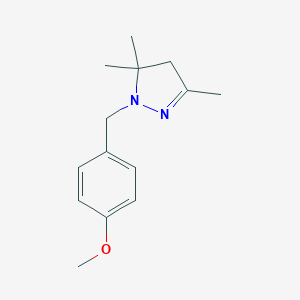


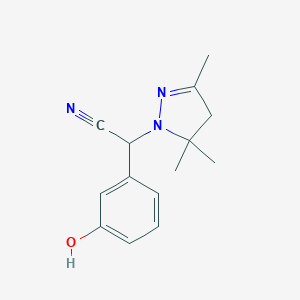
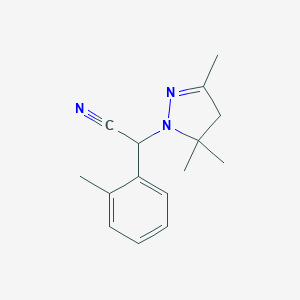
acetonitrile](/img/structure/B257751.png)
